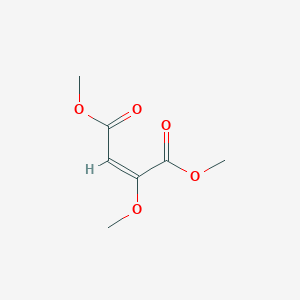
Dimethyl methoxymaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl methoxymaleate is an organic compound with the molecular formula C₆H₈O₄. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes.
Métodos De Preparación
Dimethyl methoxymaleate can be synthesized through several methods. One common method involves the esterification of maleic anhydride with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution to form the monomethyl ester, followed by Fischer esterification to yield the dimethyl ester . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Dimethyl methoxymaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction reactions can convert it into compounds like succinic acid.
Substitution: It can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Hydrolysis: Hydrolysis of this compound yields maleic acid or its monomethyl ester.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl methoxymaleate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of dimethyl methoxymaleate involves its reactivity as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl methoxymaleate can be compared with other similar compounds such as dimethyl maleate and diethyl maleate. While all these compounds are esters of maleic acid, this compound is unique due to the presence of methoxy groups, which influence its reactivity and applications. Similar compounds include:
Dimethyl maleate: Used in similar applications but lacks the methoxy groups.
Diethyl maleate: Another ester of maleic acid with ethyl groups instead of methoxy groups.
This compound’s unique structure makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Número CAS |
2509-14-0 |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
dimethyl (E)-2-methoxybut-2-enedioate |
InChI |
InChI=1S/C7H10O5/c1-10-5(7(9)12-3)4-6(8)11-2/h4H,1-3H3/b5-4+ |
Clave InChI |
ZJAIMWVOOJQLEN-SNAWJCMRSA-N |
SMILES isomérico |
CO/C(=C/C(=O)OC)/C(=O)OC |
SMILES canónico |
COC(=CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


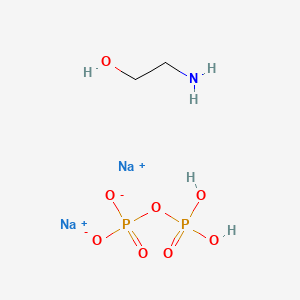
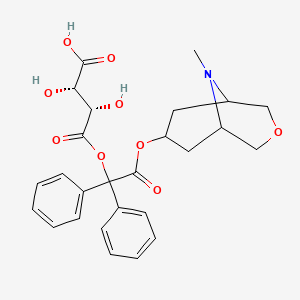
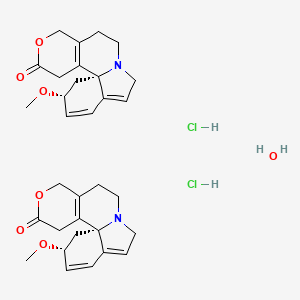

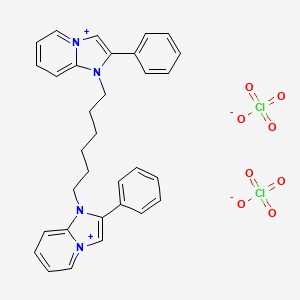


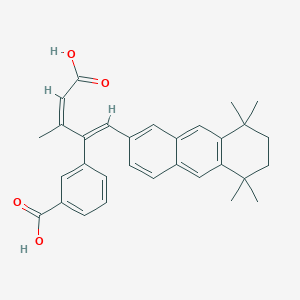
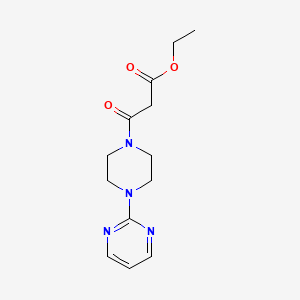
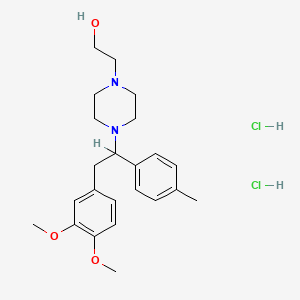

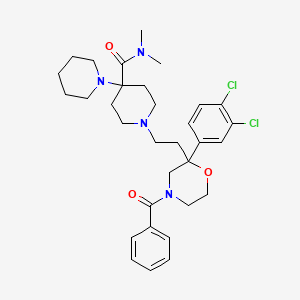

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)
